

Application Notes and Protocols for PF-06767832

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Compound of Interest		
Compound Name:	PF-06767832	
Cat. No.:	B610010	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06767832 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (mAChR), with additional agonist activity (PAM-agonist). Developed by Pfizer for neuroscience research, this compound has demonstrated potential in preclinical models for treating cognitive deficits associated with disorders like Alzheimer's disease and schizophrenia. It enhances the signal of the endogenous neurotransmitter acetylcholine by binding to an allosteric site on the M1 receptor. The M1 receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), upon activation, stimulates phospholipase C (PLC), leading to downstream signaling cascades. This document provides comprehensive information on the procurement, handling, and application of PF-06767832 in preclinical research, including detailed experimental protocols and key in vitro and in vivo data.

Supplier and Purchasing Information

PF-06767832 is available for research purposes through various chemical suppliers. It is often listed as a Pfizer-developed compound.

Primary Supplier Information:



Supplier	Catalog Number	Product Name	Additional Information
Forlabs (distributor for Sigma-Aldrich)	PZ0323-5MG	PF-06767832	Stock Code: 3573750. Pricing is typically available upon quotation.[1]

Purchasing Notes:

- This compound is intended for research use only.
- Pricing and availability are subject to change. It is recommended to contact the supplier directly for the most current information.
- A Safety Data Sheet (SDS) should be requested from the supplier prior to purchase and handling.

Mechanism of Action and Signaling Pathway

PF-06767832 acts as a positive allosteric modulator and partial agonist at the M1 muscarinic acetylcholine receptor. Its primary mechanism involves binding to a site on the M1 receptor that is distinct from the orthosteric binding site of the endogenous ligand, acetylcholine (ACh). This allosteric binding potentiates the receptor's response to ACh.

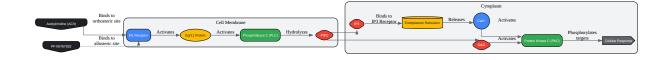
The M1 receptor is coupled to the Gq/11 family of G-proteins. Upon activation by an agonist and potentiation by **PF-06767832**, the following signaling cascade is initiated:

- G-protein Activation: The activated M1 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gg/11 protein.
- Phospholipase C (PLC) Activation: The activated Gαq subunit dissociates and activates phospholipase C (PLC).
- Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate
 (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).



- Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
- Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.

This signaling pathway is crucial for neuronal excitability, synaptic plasticity, and cognitive processes.



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Caption: M1 Muscarinic Receptor Signaling Pathway

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological data for **PF-06767832**.

Table 1: In Vitro Activity of PF-06767832



Assay	Cell Line	Parameter	Value	Reference
Calcium Mobilization (PAM mode)	CHO-hM1	EC50	180 nM	Davoren et al., 2016
Calcium Mobilization (Agonist mode)	CHO-hM1	EC50	230 nM	Davoren et al., 2016
M1 Receptor Binding Affinity	CHO-hM1	Ki	Not Reported	-
Selectivity vs. M2/M3 Receptors	-	-	High	[2]

Table 2: In Vivo Efficacy of PF-06767832 in Rodent Models

Model	Species	Dose	Effect	Reference
Amphetamine- induced Hyperlocomotion	Rat	1 mg/kg, i.p.	Reduction in locomotor activity	[2]
Amphetamine- disrupted Prepulse Inhibition (PPI)	Rat	1 mg/kg, i.p.	Attenuation of PPI deficit	[2]

Table 3: Pharmacokinetic Properties of PF-06767832 in Rats

Parameter	Route	Value	Reference
Brain Penetration	-	Good	[2]
Oral Bioavailability	-	Good	[2]



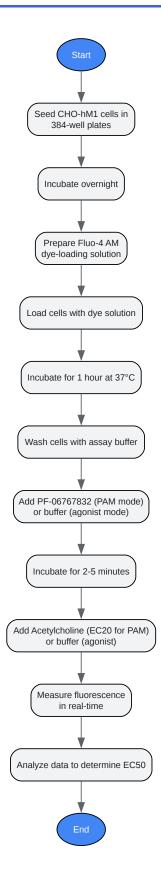
Experimental Protocols In Vitro: Calcium Mobilization Assay

This protocol is designed to measure the effect of **PF-06767832** on intracellular calcium levels in Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor (CHO-hM1).

Materials:

- CHO-hM1 cells
- Cell culture medium (e.g., DMEM/F12 with 10% FBS, penicillin/streptomycin)
- Assay buffer (e.g., HBSS with 20 mM HEPES)
- Fluo-4 AM calcium indicator dye
- Pluronic F-127
- Probenecid
- PF-06767832
- Acetylcholine (ACh)
- 384-well black, clear-bottom microplates
- Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation)





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Caption: Calcium Mobilization Assay Workflow



Protocol:

Cell Plating:

- One day prior to the assay, seed CHO-hM1 cells into 384-well black, clear-bottom microplates at a density of 10,000-20,000 cells per well in 40 μL of culture medium.
- Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

Dye Loading:

- Prepare a dye-loading solution containing Fluo-4 AM (e.g., 2 μM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM) in assay buffer.
- Remove the culture medium from the cell plates and add 20 μL of the dye-loading solution to each well.
- Incubate the plates for 1 hour at 37°C.
- Compound Addition and Fluorescence Measurement:
 - After incubation, wash the cells with assay buffer.
 - Place the plate in a fluorescence plate reader.
 - For PAM Mode: Add PF-06767832 at various concentrations and incubate for 2-5 minutes.
 Then, add a sub-maximal concentration of acetylcholine (e.g., EC20) and immediately begin measuring fluorescence.
 - For Agonist Mode: Add PF-06767832 at various concentrations and immediately begin measuring fluorescence.
 - Record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.

Data Analysis:

• The increase in fluorescence intensity corresponds to the increase in intracellular calcium.



- o Calculate the response over baseline for each well.
- Plot the response against the log concentration of PF-06767832.
- Fit the data to a four-parameter logistic equation to determine the EC50 value.

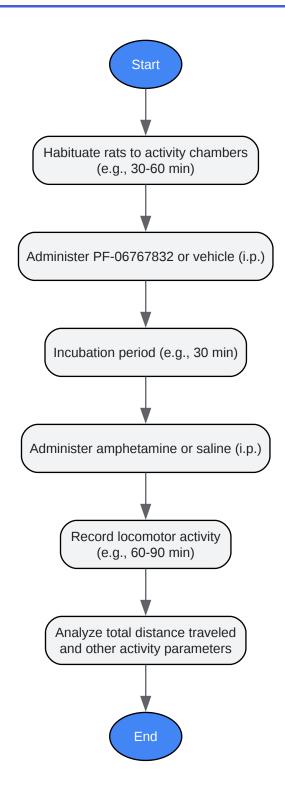
In Vivo: Amphetamine-Induced Hyperlocomotion in Rats

This protocol is used to assess the potential antipsychotic-like activity of **PF-06767832** by measuring its ability to reverse hyperlocomotion induced by amphetamine.

Materials:

- Male Sprague-Dawley or Wistar rats (250-350 g)
- Open-field activity chambers equipped with infrared beams
- · d-Amphetamine sulfate
- PF-06767832
- Vehicle (e.g., saline, 0.5% methylcellulose)
- Syringes and needles for intraperitoneal (i.p.) injection





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Caption: Amphetamine-Induced Hyperlocomotion Workflow

Protocol:



Acclimation and Habituation:

- Allow rats to acclimate to the housing facility for at least one week before the experiment.
- On the day of the experiment, transport the rats to the testing room and allow them to acclimate for at least 1 hour.
- Place each rat individually into an open-field activity chamber and allow for a habituation period of 30-60 minutes.

Drug Administration:

- Following habituation, administer PF-06767832 (e.g., 1 mg/kg) or its vehicle via intraperitoneal (i.p.) injection.
- Allow for a pretreatment interval of approximately 30 minutes.
- After the pretreatment interval, administer d-amphetamine (e.g., 1-2 mg/kg, i.p.) or saline.

Locomotor Activity Recording:

- Immediately after the amphetamine or saline injection, return the rats to the activity chambers.
- Record locomotor activity (e.g., total distance traveled, horizontal activity, vertical activity)
 for 60-90 minutes.

Data Analysis:

- Quantify the locomotor activity data, typically in 5- or 10-minute time bins.
- Compare the locomotor activity of the different treatment groups (Vehicle + Saline, Vehicle + Amphetamine, PF-06767832 + Amphetamine).
- Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of any observed effects. A significant reduction in amphetamine-induced hyperlocomotion by **PF-06767832** suggests potential antipsychotic-like efficacy.



Safety and Handling

As with any research chemical, appropriate safety precautions should be taken when handling **PF-06767832**.

- Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemicalresistant gloves.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.
- Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
- Disposal: Dispose of in accordance with local, state, and federal regulations.

It is imperative to obtain and review the Safety Data Sheet (SDS) from the supplier before handling this compound.

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References

- 1. PF-06767832 Forlabs Website [forlabs.co.uk]
- 2. researchgate.net [researchgate.net]
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 BenchChem, [2025]. [Online PDF]. Available at:
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